REACTION_CXSMILES
|
[CH2:1]([Zn]CC)C.FC(F)(F)C(O)=O.ICI.[F:16][C:17]([F:26])([CH2:23][CH:24]=[CH2:25])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(Cl)Cl>[CH:24]1([CH2:23][C:17]([F:26])([F:16])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:1][CH2:25]1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
133.9 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(CC=C)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at −5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
upon stirring for 30 minutes at 0° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
for 15 hours at reflux
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of saturated aqueous ammonium chloride (500 mL)
|
Type
|
STIRRING
|
Details
|
stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The biphasic mixture was poured into 500 mL of saturated aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC(C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |